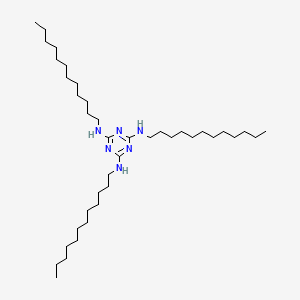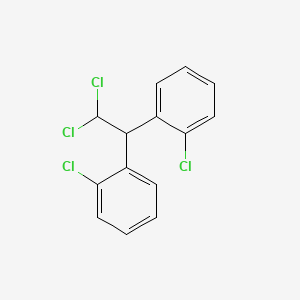
2,3-Dimethoxy-5-sulphobenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dimethoxy-5-sulphobenzoic acid is an organic compound with the molecular formula C9H10O7S and a molecular weight of 262.2365 g/mol It is characterized by the presence of two methoxy groups and a sulfonic acid group attached to a benzoic acid core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethoxy-5-sulphobenzoic acid typically involves the sulfonation of 2,3-dimethoxybenzoic acid. The reaction is carried out using sulfuric acid or chlorosulfonic acid as sulfonating agents under controlled temperature conditions . The reaction proceeds through the electrophilic aromatic substitution mechanism, where the sulfonic acid group is introduced into the aromatic ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction mixture is typically subjected to purification steps such as recrystallization or chromatography to isolate the desired compound .
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Dimethoxy-5-sulphobenzoic acid undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonic acid group can be reduced to a sulfonyl group under specific conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Major Products Formed
Oxidation: Formation of 2,3-dimethoxy-5-sulphobenzoic aldehyde or this compound.
Reduction: Formation of 2,3-dimethoxy-5-sulfonylbenzoic acid.
Substitution: Formation of nitro or halogenated derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
2,3-Dimethoxy-5-sulphobenzoic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2,3-Dimethoxy-5-sulphobenzoic acid involves its interaction with specific molecular targets and pathways. The sulfonic acid group can participate in hydrogen bonding and electrostatic interactions, while the methoxy groups can engage in hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity towards its targets . The exact molecular targets and pathways are subject to ongoing research and may vary depending on the specific application .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-Dimethoxybenzoic acid: Lacks the sulfonic acid group, making it less polar and less reactive in certain chemical reactions.
3,5-Dimethoxybenzoic acid: Differs in the position of the methoxy groups, which can affect its chemical properties and reactivity.
2,3-Dihydroxybenzoic acid: Contains hydroxyl groups instead of methoxy groups, leading to different chemical behavior and applications.
Uniqueness
2,3-Dimethoxy-5-sulphobenzoic acid is unique due to the presence of both methoxy and sulfonic acid groups, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry .
Eigenschaften
CAS-Nummer |
96446-21-8 |
|---|---|
Molekularformel |
C9H10O7S |
Molekulargewicht |
262.24 g/mol |
IUPAC-Name |
2,3-dimethoxy-5-sulfobenzoic acid |
InChI |
InChI=1S/C9H10O7S/c1-15-7-4-5(17(12,13)14)3-6(9(10)11)8(7)16-2/h3-4H,1-2H3,(H,10,11)(H,12,13,14) |
InChI-Schlüssel |
ARYSOZFIGZXBFU-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=CC(=C1OC)C(=O)O)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![2-[(1-Ethyl-3-methylpentylidene)amino]ethanol](/img/structure/B12665261.png)




